molecular formula C8H8Cl2N4 B6173119 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine CAS No. 412964-42-2

5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine

Cat. No.: B6173119
CAS No.: 412964-42-2
M. Wt: 231.1
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Description

Its molecular formula is C9H8Cl2N4. This compound is widely used as an intermediate in the synthesis of other compounds and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine typically involves the reaction of 5,6-dichloro-2-methylbenzimidazole with ammonia or amines under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other benzodiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,6-dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine include:

  • 5,6-Dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol
  • 5,6-Dichloro-2-methylbenzimidazole

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both chlorine and amine groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

412964-42-2

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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